

Application Note and Protocol for Josamycin Extraction from Animal Feed

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Compound of Interest

Compound Name: *Josamycin*

Cat. No.: *B15559735*

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Introduction

Josamycin is a macrolide antibiotic used in veterinary medicine to treat and prevent bacterial infections in livestock.^[1] Its presence in animal feed is regulated to prevent the development of antibiotic resistance and ensure food safety. This application note provides a detailed protocol for the extraction and quantification of **josamycin** in various animal feed matrices using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), a highly sensitive and selective analytical technique.^{[2][3]}

Principle

This method involves the extraction of **josamycin** from the feed matrix using an organic solvent mixture, followed by a cleanup step using solid-phase extraction (SPE) to remove interfering substances. The purified extract is then analyzed by UHPLC-MS/MS for accurate quantification.^{[2][4]}

Materials and Reagents

- Solvents: Methanol (MeOH), Acetonitrile (ACN), Water (LC-MS grade)
- Reagents: Formic acid, Ammonium acetate, Phosphate buffer solution (pH 8, 0.1 mol/L)
- Standards: **Josamycin** analytical standard
- Solid-Phase Extraction (SPE): Oasis HLB cartridges^{[2][4]}

- Equipment: Homogenizer, Centrifuge, Nitrogen evaporator, UHPLC-MS/MS system

Experimental Protocol

Sample Preparation and Extraction

- Weigh 5 g of a homogenized animal feed sample into a 50 mL polypropylene centrifuge tube.
- Add 20 mL of a methanol:acetonitrile (1:1, v/v) extraction solvent.[\[2\]](#)
- Vortex the mixture for 10 minutes to ensure thorough extraction.
- Centrifuge the sample at 8000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube.
- Repeat the extraction step with another 20 mL of the extraction solvent.
- Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.[\[2\]](#)

Solid-Phase Extraction (SPE) Cleanup

- Reconstitute the dried extract in 5 mL of phosphate buffer solution (pH 8, 0.1 mol/L).[\[2\]](#)
- Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of water.[\[4\]](#)
- Load the reconstituted sample onto the SPE cartridge.
- Wash the cartridge with 5 mL of water to remove polar impurities.
- Elute the **josamycin** from the cartridge with 5 mL of methanol.
- Evaporate the eluate to dryness under nitrogen.
- Reconstitute the final residue in 1 mL of the mobile phase for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis

- Column: A suitable C18 column (e.g., Waters Acquity UPLC BEH C18).[\[4\]](#)

- Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[4]
- Flow Rate: 0.3 mL/min.[4]
- Injection Volume: 5 µL.
- Ionization Mode: Positive electrospray ionization (ESI+).[3]
- Detection Mode: Multiple Reaction Monitoring (MRM).[3][4]

Data Presentation

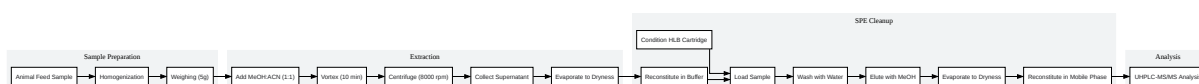
The following table summarizes the quantitative performance data for the described method, as reported in the literature for different feed matrices.

Parameter	Compound Feed	Concentrated Feed	Premix Feed
Recovery (%)	82.4 - 93.0	85.1 - 92.5	88.6 - 91.7
RSD (%)	< 17.4	< 15.8	< 12.3
LOD (µg/kg)	1.3 - 1.8	1.3 - 1.8	1.3 - 1.8
LOQ (µg/kg)	4.3 - 6.0	4.3 - 6.0	4.3 - 6.0

Data sourced from
Han et al., 2019.[2][3]
[5]

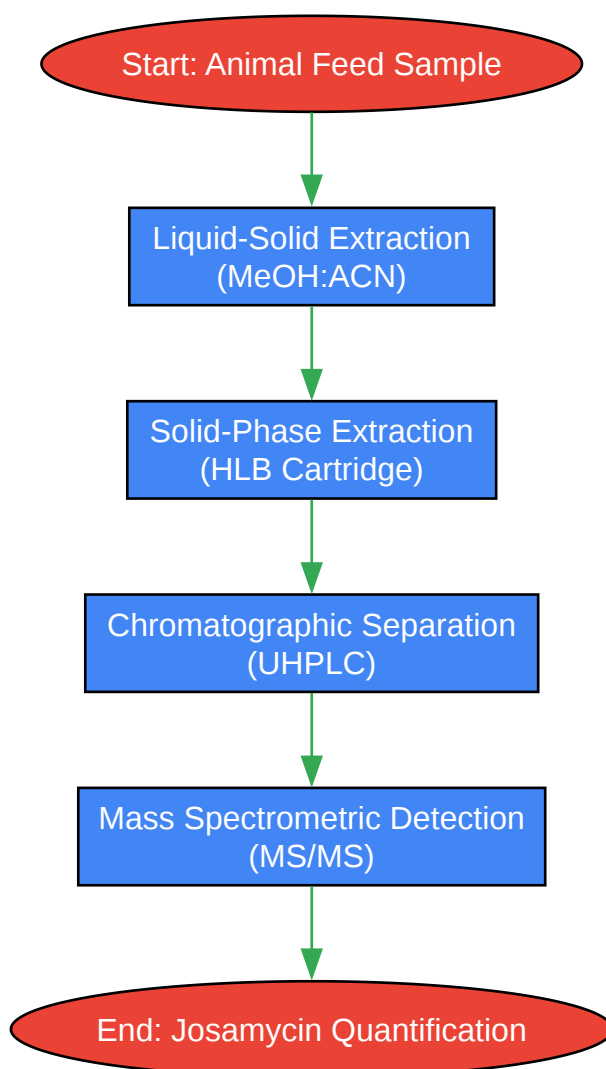
Visualizations

The following diagrams illustrate the experimental workflow and the logical steps of the analytical procedure.



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Caption: Experimental workflow for **josamycin** extraction and analysis.



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Caption: Logical relationship of analytical steps.

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References

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